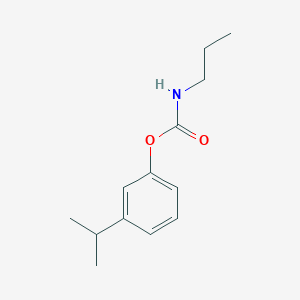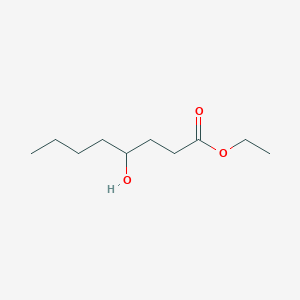
Ethyl 4-hydroxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3 It is an ester derived from 4-hydroxyoctanoic acid and ethanol This compound is known for its pleasant odor and is often used in the fragrance and flavor industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxyoctanoate can be synthesized through the esterification of 4-hydroxyoctanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced separation techniques, such as distillation, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxooctanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 4-hydroxyoctanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ethyl 4-oxooctanoate
Reduction: Ethyl 4-hydroxyoctanol
Substitution: Ethyl 4-halo-octanoate (e.g., ethyl 4-chlorooctanoate)
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxyoctanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxyoctanoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, disrupting microbial cell walls and inhibiting their growth. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl and ester functional groups, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
Ethyl 4-hydroxyoctanoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-hydroxydecanoate: Similar structure but with a longer carbon chain.
Ethyl 4-hydroxybutanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications in different fields.
Propiedades
Número CAS |
57753-66-9 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
ethyl 4-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
Clave InChI |
CVRDXMOYGSJRGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


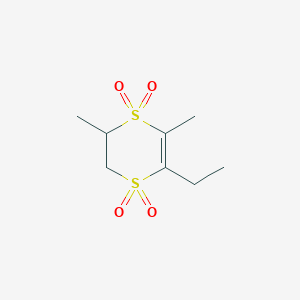
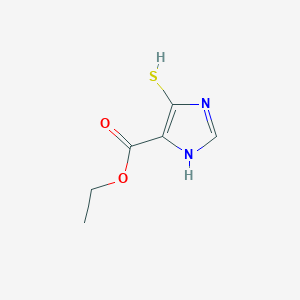
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N-phenyl-](/img/structure/B14618724.png)
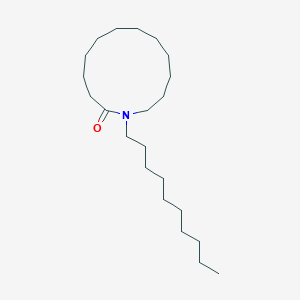
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
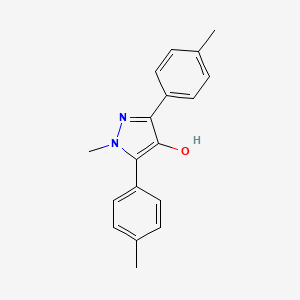
methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
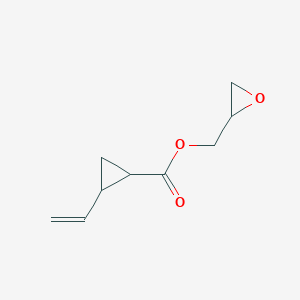
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
